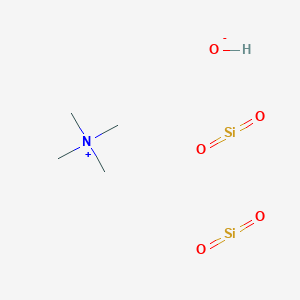
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its unique structure, which includes a hydroxyethyl group attached to a phenylethyl moiety, further linked to a methylcarbamate group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate typically involves the reaction of 3-(1-hydroxyethyl)phenylethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenylethyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(1-oxoethyl)phenylethyl(methyl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with aromatic residues in proteins, affecting their activity. The methylcarbamate group can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxyethyl)phenylethylcarbamate: Lacks the methyl group, resulting in different chemical properties.
3-(1-Hydroxyethyl)phenylethyl(methyl)urea: Contains a urea group instead of a carbamate group, leading to different reactivity.
3-(1-Hydroxyethyl)phenylethyl(methyl)amine: Lacks the carbamate group, affecting its biological activity
Uniqueness
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C12H16NO3- |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
YCMLSJUGIADWBI-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)

![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)


![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


